Surfactin B1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

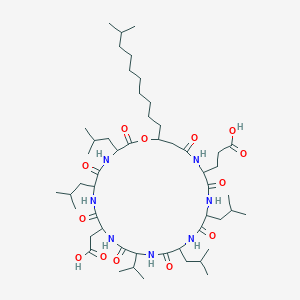

Surfactin B1 is a natural biosurfactant belonging to the lipopeptide family. It is produced by various strains of Bacillus species, including Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus velezensis . This compound is known for its potent surface-active properties, which exceed those of synthetic surfactants like sodium lauryl sulfate . It has a wide range of applications due to its biodegradability, low toxicity, and low drug resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Surfactin B1 is primarily produced through microbial fermentation. The fermentation process involves optimizing the medium and culture conditions to enhance yield. For instance, Bacillus subtilis strain YPS-32 can be used with a modified Landy medium containing molasses, glutamic acid, soybean meal, and various inorganic salts . The optimal fermentation conditions include a temperature of 42.9°C, a pH of 5.0, and a fermentation time of 42.8 hours .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using bioreactors. The process is optimized to reduce production costs and increase yield. For example, using agro-industrial wastes like potato peel waste and frying oil waste as substrates can enhance the economic feasibility of production . The fermentation process is further optimized using techniques like Central Composite Design (CCD) to improve yield and surface activity .

Analyse Des Réactions Chimiques

Types of Reactions

Surfactin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in its structure, such as the β-hydroxy fatty acid and the cyclic heptapeptide .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipopeptide structure .

Major Products Formed

The major products formed from the chemical reactions of this compound include modified lipopeptides with altered surface-active properties. For instance, esterification of this compound with different alcohols can produce novel derivatives with enhanced biological activities .

Applications De Recherche Scientifique

Surfactin B1 has a wide range of scientific research applications:

Mécanisme D'action

Surfactin B1 exerts its effects through several mechanisms:

Membrane Interaction: It penetrates lipid membranes through hydrophobic interactions, causing membrane disintegration or osmotic pressure imbalance.

Protein Synthesis Inhibition: It inhibits protein synthesis in pathogenic bacteria, preventing cell reproduction.

Enzyme Activity Inhibition: It affects enzyme activity, disrupting normal cell metabolism.

Comparaison Avec Des Composés Similaires

Surfactin B1 is compared with other cyclic lipopeptides like iturin and fengycin:

This compound stands out due to its potent surface-active properties and broad-spectrum biological activities, making it a unique and valuable compound in various fields.

Propriétés

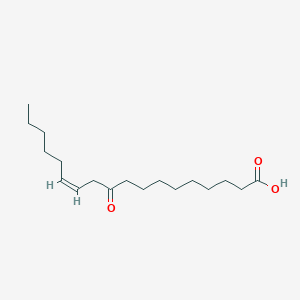

Formule moléculaire |

C52H91N7O13 |

|---|---|

Poids moléculaire |

1022.3 g/mol |

Nom IUPAC |

3-[9-(carboxymethyl)-25-(9-methyldecyl)-3,6,15,18-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid |

InChI |

InChI=1S/C52H91N7O13/c1-29(2)19-17-15-13-14-16-18-20-35-27-42(60)53-36(21-22-43(61)62)46(65)54-37(23-30(3)4)47(66)56-39(25-32(7)8)50(69)59-45(34(11)12)51(70)57-40(28-44(63)64)49(68)55-38(24-31(5)6)48(67)58-41(26-33(9)10)52(71)72-35/h29-41,45H,13-28H2,1-12H3,(H,53,60)(H,54,65)(H,55,68)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,61,62)(H,63,64) |

Clé InChI |

DDULCZLFAKVKJB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)

![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)

![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)

![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)